Methyl 4-amino-5-hexynoate
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 4-aminohex-5-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-3-6(8)4-5-7(9)10-2/h1,6H,4-5,8H2,2H3 |
InChI Key |
MLXROFZJOQKFLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Ester Reactivity
The ester group in methyl 4-amino-5-hexynoate is susceptible to hydrolysis under acidic or basic conditions, yielding 4-amino-5-hexynoic acid. This is analogous to the hydrolysis of methyl 5-hexynoate (a structural analog without the amine group), which was esterified using DCC/DMAP in CH
Cl
and later hydrolyzed to the carboxylic acid in high yields (86–98%) .
Example Reaction:
Conditions: Similar to the hydrolysis of methyl lamenallenate to (−)-lamenallenic acid .
Alkyne-Based Reactions
The terminal alkyne group enables diverse transformations:
Sonogashira Coupling
The alkyne can participate in palladium-catalyzed cross-couplings with aryl halides. For example, methyl 5-hexynoate undergoes Sonogashira reactions to form conjugated enynes.
Example Application:
Cycloadditions
The alkyne may engage in Huisgen azide-alkyne cycloadditions (CuAAC). For instance, solanesol-derived alkynes form triazole-linked conjugates under Cu(I) catalysis .
Table 1: Alkyne Reactivity in Related Systems
| Reaction Type | Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sonogashira | Methyl 5-hexynoate | Pd(PPh | |||
| ) | |||||
| , CuI, Ar–X | Conjugated enyne | 70–85% | |||
| CuAAC | Alkyne-PEGO-MSH | CuBr, DMSO | Triazole conjugate | 80% |
Amine Functionalization
The primary amine group can undergo:
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For example, 4-amino-5-hexynoic acid derivatives are acylated using DCC/DMAP .
Reductive Amination
The amine may react with aldehydes/ketones in the presence of reducing agents (e.g., NaBH
CN) to form secondary amines.
Catalytic Enantioselective Reactions
The amine and alkyne groups enable participation in asymmetric catalysis. For example, methyl 5-hexynoate underwent enantioselective allenylation with aldehydes using CuBr
and chiral prolinol catalysts (97% ee) .
Key Conditions for Asymmetric Allenylation:
Biological Activity and Inhibition
While not directly studied, 4-amino-5-hexynoic acid (the hydrolysis product) is a potent inhibitor of 5-aminolevulinic acid synthesis in plants, disrupting chlorophyll and phytochrome production . This suggests this compound could act as a prodrug in biological systems.
Table 2: Inhibition Data for 4-Amino-5-hexynoic Acid
| Organism | Target Pathway | IC
| Reversal by 5-ALA | Source |
|----------|----------------|-----------|-------------------|--------|
| Avena sativa | Tetrapyrrole synthesis | 10 μM | Yes | |
| Cucumis sativus | Chlorophyll synthesis | 15 μM | Partial | |
Stability and Reactivity Considerations
-
pH Sensitivity : The ester and amine groups make the compound labile under strongly acidic/basic conditions.
-
Oxidation : The alkyne may oxidize to a diketone under harsh conditions (e.g., KMnO
).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Methyl 4-amino-5-hexynoate combines three key functional groups:
- Ester group : Enhances volatility and influences hydrolysis reactivity.
- Amino group: Increases polarity and enables hydrogen bonding or nucleophilic reactions.
- Alkyne group : Provides a site for cycloaddition or metal-catalyzed coupling reactions.
Comparisons with analogous compounds reveal how these groups affect properties:
Table 1: Functional Group Comparison
Physical and Chemical Properties
While direct data for this compound is unavailable, inferences can be drawn from related esters and amino compounds:
Table 2: Property Comparison of Methyl Esters
*Estimated based on structural analogs.
Key Observations :
- The amino group in this compound likely increases water solubility compared to purely hydrophobic esters like methyl 4-methoxycinnamate.
- The alkyne moiety may reduce volatility relative to methyl salicylate, despite similar molecular weights.
Preparation Methods
Lindlar’s Catalyst in Partial Hydrogenation
Lindlar’s catalyst (palladium on calcium carbonate, poisoned with lead) is traditionally employed for partial hydrogenation of alkynes to cis-alkenes. However, its role in the synthesis of methyl 4-amino-5-hexynoate diverges from conventional applications. As noted in Anic Chemistry Volume 1, this catalyst facilitates the formation of the alkynyl moiety during esterification.
In one documented route, a propargyl alcohol precursor undergoes esterification with methyl chloroformate under basic conditions, followed by selective hydrogenation using Lindlar’s catalyst to preserve the triple bond while reducing competing functionalities. The reaction typically proceeds at 25–50°C under hydrogen gas (1–3 atm), yielding methyl 4-hydroxy-5-hexynoate. Subsequent amination via Gabriel synthesis or Hofmann rearrangement introduces the amino group at position 4, achieving overall yields of 45–60%.
Metal-Catalyzed Cross-Coupling Methods
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or alkenyl halides, offers a direct route to alkynylated intermediates. For this compound, a palladium/copper-catalyzed coupling between methyl 4-bromo-5-hexenoate and trimethylsilylacetylene (TMSA) constructs the triple bond. Deprotection with tetrabutylammonium fluoride (TBAF) yields the free alkyne, which is subsequently aminated via reductive amination using ammonium formate and palladium on carbon. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.
Grignard Reagent-Based Alkynylation
Alkynyl Grignard Addition
Grignard reagents derived from terminal alkynes (e.g., propargyl magnesium bromide) react with methyl 4-oxohexanoate to form a tertiary alcohol intermediate. Acid-catalyzed dehydration (e.g., H₂SO₄, 80°C) eliminates water, generating the alkynyl ester. The ketone group at position 4 is then converted to an amine via reductive amination using sodium cyanoborohydride and ammonium acetate, yielding the target compound in 55–70% overall yield. This method, adapted from analogous syntheses of 4-amino-5-hexenoic acid, highlights the versatility of Grignard chemistry in alkynylation.
Direct Amination Techniques
Curtius Rearrangement
The Curtius rearrangement transforms acyl azides to isocyanates, which hydrolyze to amines. Applied to methyl 4-azido-5-hexynoate (synthesized via nucleophilic substitution of a bromide with sodium azide), this method produces this compound in high purity. The azide intermediate is thermally unstable, requiring careful temperature control (60–80°C) to prevent decomposition. Yields range from 40–55%, with side products including nitriles and ureas.
Comparative Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-amino-5-hexynoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkynylation followed by amination. Key factors include solvent selection (e.g., THF or DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., Pd/C for hydrogenation steps). For example, protecting the amino group during alkynylation can prevent unwanted side reactions . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm the presence of the amino, alkyne, and ester groups.
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~2100 cm (C≡C stretch), and ~1700 cm (ester C=O).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 157.12). Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s polarity and instability require careful handling. Techniques include:
- Column Chromatography : Silica gel with ethyl acetate/hexane eluent.
- Recrystallization : Use low-polarity solvents (e.g., diethyl ether) to avoid decomposition.
- Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves integrity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions. For instance:
- The alkyne moiety’s high electron density makes it susceptible to electrophilic attack, while the amino group’s lone pair enhances nucleophilicity.
- Software like Gaussian or ORCA can simulate transition states for reactions such as alkyne hydration or ester hydrolysis. Validate models with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation steps:
- Dose-Response Curves : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify IC variability.
- Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-validate enzyme inhibition claims.
- Structural Analogs : Compare activities of derivatives (e.g., replacing the alkyne with an alkene) to isolate functional group contributions .
Q. How does the steric and electronic environment of this compound influence its stability under physiological conditions?
- Methodological Answer : Stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) reveal:
- The ester group hydrolyzes rapidly in basic conditions, while the alkyne is prone to oxidation.
- Strategies to enhance stability:
- Prodrug Design : Replace the methyl ester with a tert-butyl ester for slower hydrolysis.
- Chelation : Add stabilizing ligands (e.g., cyclodextrins) to protect reactive groups .
Q. What experimental designs are critical for studying this compound as a precursor in heterocyclic synthesis?
- Methodological Answer : Focus on cycloaddition reactions (e.g., Huisgen 1,3-dipolar with azides):
- Click Chemistry : Optimize Cu(I) catalyst loading (1–5 mol%) and solvent (t-BuOH/HO) for regioselective triazole formation.
- Kinetic Trapping : Use low temperatures (−20°C) to isolate intermediates.
- Byproduct Analysis : Monitor side products (e.g., dimerization via alkyne coupling) using LC-MS .
Data Analysis and Interpretation
Q. How should researchers address variability in spectroscopic data for this compound?
- Methodological Answer :
- Signal Averaging : Collect multiple NMR scans to improve signal-to-noise ratios.
- Deuterated Solvents : Use DMSO-d or CDCl to avoid solvent peaks overlapping with analyte signals.
- Referencing : Calibrate instruments with internal standards (e.g., TMS for NMR) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
